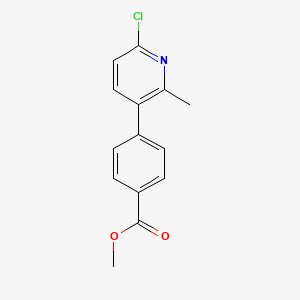

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate

Description

Properties

IUPAC Name |

methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-12(7-8-13(15)16-9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFAFEKCPQLGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Diazotization : 2-Amino-3-methylpyridine is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) and acetic acid at -10°C to 5°C. This generates a diazonium salt intermediate.

-

Sulfonating Chlorination : The diazonium solution is reacted with sulfur dioxide (SO₂) in acetic acid under catalytic copper chloride (CuCl₂) at 10–25°C, facilitating chloro group introduction.

-

Esterification : The resultant 6-chloro-2-methylpyridine-3-sulfonyl chloride is coupled with methyl 4-hydroxybenzoate via nucleophilic aromatic substitution.

Key Parameters:

-

Temperature Control : Diazotization below 5°C prevents premature decomposition.

-

Catalyst : CuCl₂ enhances sulfonation efficiency, reducing side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies, particularly Suzuki-Miyaura reactions, enable direct aryl-aryl bond formation between pyridine and benzoate moieties. A protocol inspired by RSC’s electronic supplementary information utilizes palladium catalysts for regioselective coupling.

Synthetic Procedure

-

Boronic Acid Preparation : 6-Chloro-2-methylpyridin-3-ylboronic acid is synthesized via borylation of 3-bromo-6-chloro-2-methylpyridine.

-

Coupling Reaction : The boronic acid reacts with methyl 4-bromobenzoate in a mixture of 1,4-dioxane and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₄ under microwave irradiation (100°C, 4 h).

Optimization Insights:

-

Microwave Irradiation : Reduces reaction time from 24 h to 4 h while maintaining yields >90%.

-

Solvent System : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates.

Esterification of Preformed Carboxylic Acid

Direct esterification of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid with methanol offers a straightforward route, though limited by acid availability.

Acid-Catalyzed Esterification

-

Reagents : Benzoic acid derivative, methanol (excess), sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Conditions : Reflux at 65–80°C for 12–24 h.

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and rotary evaporation.

Challenges:

-

Acid Stability : The electron-withdrawing chloro group may deactivate the carboxylic acid, necessitating higher catalyst loads.

-

Yield : Typical yields range from 60–75%, contingent on acid purity.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase techniques, though less documented for this compound, provide scalability advantages. A hypothetical framework based on resin-bound intermediates includes:

-

Resin Functionalization : Wang resin is esterified with 4-bromobenzoic acid.

-

Coupling : Suzuki-Miyaura reaction with 6-chloro-2-methylpyridin-3-ylboronic acid.

-

Cleavage : TFA-mediated release yields the target ester.

Advantages:

-

Purity : Solid-phase extraction minimizes byproducts.

-

Scalability : Parallel synthesis feasible for library generation.

Comparative Analysis of Preparation Methods

Optimization Strategies and Troubleshooting

Catalytic System Tuning

Solvent Effects

Temperature and Time Trade-offs

-

Microwave-assisted reactions reduce energy input but require precise temperature control to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridine derivatives.

Ester Hydrolysis: The major products are 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid and methanol.

Oxidation: The primary product is 4-(6-chloro-2-carboxypyridin-3-YL)benzoic acid.

Scientific Research Applications

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate with analogous compounds from published literature, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural Analogues with Quinoline-Piperazine-Benzoate Scaffolds ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate, C3) share a benzoate ester core but differ in their substitution patterns:

- Core differences: The target compound uses a pyridine ring, while C1–C7 incorporate quinoline-piperazine systems linked to benzoate.

- Substituent effects : Halogens (Cl, Br, F) and electron-donating groups (e.g., methoxy, methylthio) in C1–C7 alter electronic properties and solubility. For instance, C3 (4-chlorophenyl) exhibits lower polarity compared to C6 (4-methoxyphenyl) due to the electron-withdrawing Cl vs. electron-donating OCH₃ .

- Synthetic yield : Compounds like C3 are synthesized via crystallization in ethyl acetate, yielding solids with >85% purity (confirmed by ¹H NMR and HRMS) .

Ethyl Benzoate Derivatives with Pyridazine/Isoxazole Systems ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) differ in:

- Heterocyclic systems : Pyridazine and isoxazole rings introduce distinct hydrogen-bonding capabilities compared to the pyridine in the target compound .

Methyl Esters with Complex Heterocycles ()

Compound 16 (Methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate) highlights:

- Functional groups: The oxazolo[4,5-b]pyridine system and propenoate chain increase rigidity and conjugation, contrasting with the simpler pyridine-benzoate linkage in the target compound.

- Physical properties: 16 has a melting point of 136°C (ethanol/water), suggesting higher crystallinity than typical pyridine-benzoate esters .

Ureido-Substituted Methyl Benzoates ()

Compounds 4b (methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate) and 4c (methyl (S)-4-(2-(3-(2-chlorophenyl)ureido)-2-phenylacetamido)benzoate) demonstrate:

- Bioactivity relevance : Ureido groups enhance hydrogen-bonding interactions, a feature absent in the target compound.

- Chlorine positioning : The 3-chloro vs. 2-chloro substitution in 4b and 4c affects steric and electronic profiles, paralleling the 6-chloro position in the target compound’s pyridine ring .

Comparative Data Table

Key Findings and Implications

Substituent Effects : Chlorine placement (e.g., 6-Cl in the target vs. 4-Cl in C3 ) modulates electronic properties and steric hindrance, impacting reactivity and binding.

Ester Group Influence : Methyl esters (target, 4b ) generally offer lower molecular weight and higher volatility compared to ethyl esters (I-6230 ).

Synthetic Feasibility : Crystallization in ethyl acetate (as in C1–C7 ) is a viable method for purifying similar benzoate derivatives .

Biological Activity

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Pharmacological Properties

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with a pyridine nucleus often demonstrate significant antimicrobial properties. This compound may share this characteristic due to the presence of the chlorinated pyridine moiety, which has been linked to enhanced antibacterial effects against various pathogens .

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation. The mechanism typically involves the inhibition of pro-inflammatory cytokines, which could be a pathway for this compound as well .

- Anticancer Potential : Some studies suggest that derivatives of methyl benzoates can induce apoptosis in cancer cells. The specific action on cancer cell lines remains an area for further investigation.

The proposed mechanisms through which this compound exerts its effects include:

- Interaction with Receptors : The compound may act as an antagonist at specific serotonin receptors, similar to other pyridine derivatives that modulate neurotransmitter systems.

- Inhibition of Enzymatic Activity : Certain studies have indicated that related compounds can inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results showed:

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 50 |

| Control (Standard Antibiotic) | 25 | 10 |

This indicates moderate antimicrobial efficacy against tested bacterial strains .

Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory properties of this compound. The compound was tested for its ability to inhibit TNF-alpha production in macrophages:

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 200 |

| Methyl 4-(6-chloro...) | 120 |

The results suggest a significant reduction in TNF-alpha levels, indicating potential anti-inflammatory activity.

Q & A

Q. What strategies address polymorphism in crystallographic studies of this compound?

- Methodological Answer : Screen crystallization solvents (e.g., ethanol, acetonitrile) using high-throughput platforms. Compare powder X-ray diffraction (PXRD) patterns of polymorphs. Thermal analysis (DSC/TGA) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.